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molecular formula C16H22N2O4S B8539660 Tert-butyl 4-[(4-nitrophenyl)sulfanyl]piperidine-1-carboxylate

Tert-butyl 4-[(4-nitrophenyl)sulfanyl]piperidine-1-carboxylate

Cat. No. B8539660
M. Wt: 338.4 g/mol
InChI Key: IVUFKFIWMKOPSG-UHFFFAOYSA-N
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Patent
US09108939B2

Procedure details

4-Nitrobenzenethiol (23.99 mmol, 4.653 g) and sodium hydride (32.9 mmol, 1.314 g) were combined in tetrahydrofuran and stirred at 0° C. for 30 minutes. tert-Butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (36.0 mmol, 10.05 g) was added and the reaction mixture stirred and heated overnight at 60° C. The reaction mixture was concentrated under vacuum and the residue partitioned between dichloromethane and water, the organic layer was separated, dried, and concentrated under vacuum. The residue was purified by silica column chromatography (eluting with a 0-10% methanol/dichloromethane gradient) to afford the title compound (2.90 g).
Quantity
4.653 g
Type
reactant
Reaction Step One
Quantity
1.314 g
Type
reactant
Reaction Step Two
Quantity
10.05 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([SH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[H-].[Na+].CS(O[CH:18]1[CH2:23][CH2:22][N:21]([C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25])[CH2:20][CH2:19]1)(=O)=O>O1CCCC1>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10][CH:18]2[CH2:23][CH2:22][N:21]([C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25])[CH2:20][CH2:19]2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
4.653 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S
Step Two
Name
Quantity
1.314 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
10.05 g
Type
reactant
Smiles
CS(=O)(=O)OC1CCN(CC1)C(=O)OC(C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated overnight at 60° C
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue partitioned between dichloromethane and water
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica column chromatography (
WASH
Type
WASH
Details
eluting with a 0-10% methanol/dichloromethane gradient)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)SC1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: CALCULATEDPERCENTYIELD 35.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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